BENGHE Foundational & Exploratory

Check Availability & Pricing

0-1602: A Novel Modulator of Cellular
Proliferation

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: 0-1602 (Standard)
CAS No.: 1884645-10-6
Cat. No.: B15607150
Get Quote
. J

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

0-1602 is a synthetic, atypical cannabinoid that has garnered significant interest within the
scientific community for its distinct pharmacological profile and its potential therapeutic
applications, particularly in oncology. Unlike classical cannabinoids, O-1602 exhibits minimal
affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological effects are
primarily mediated through the activation of the orphan G protein-coupled receptor 55
(GPR55), and in some cellular contexts, GPR18. This technical guide provides a
comprehensive overview of the current understanding of O-1602's role in cellular proliferation,
detailing its mechanism of action, associated signaling pathways, and a summary of its effects
in various cancer models. Detailed experimental protocols and quantitative data are presented
to facilitate further research and development in this promising area.

Mechanism of Action

0-1602 acts as a potent agonist of the G protein-coupled receptor 55 (GPR55).[1] GPR55 has
been implicated as a novel cannabinoid receptor and its activation has been linked to a variety
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of physiological and pathological processes, including cancer cell proliferation.[2] In certain
cancer cell types, such as paclitaxel-resistant breast cancer, the effects of O-1602 are also
mediated by the G protein-coupled receptor 18 (GPR18).[3][4] The downstream signaling
cascades initiated by O-1602 are cell-type dependent but generally converge on key regulators
of cell cycle progression, apoptosis, and inflammatory signaling.

Signaling Pathways in Cancer

The anti-proliferative effects of O-1602 are attributed to its ability to modulate multiple
intracellular signaling pathways. The specific pathways activated can vary depending on the
cancer type.

Colitis-Associated Colon Cancer

In colitis-associated colon cancer models, O-1602 has been shown to inhibit tumor growth
through a multi-pronged mechanism.[5][6] Treatment with O-1602 leads to a decrease in the
levels of proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation.[7][5]
Concurrently, O-1602 suppresses the activation of the oncogenic transcription factors STAT3
and NFkB p65, and reduces the expression of the pro-inflammatory cytokine TNF-a.[7][5]
Furthermore, O-1602 promotes apoptosis by increasing the expression of the pro-apoptotic
proteins p53 and BAX.[7][5]
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Caption: O-1602 signaling in colon cancer.

Taxol-Resistant Breast Cancer

In preclinical models of taxol-resistant breast cancer, the anti-tumor activity of O-1602 is
mediated through both GPR55 and GPR18.[3][4] The activation of these receptors leads to a
reduction in cell viability and the induction of apoptosis.[3][4] The downstream signaling from
GPRS55 in various cancer cells has been shown to involve the activation of the ERK pathway.[8]

[9]
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Caption: O-1602 signaling in breast cancer.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative and pro-apoptotic effects of O-1602 have been quantified in various in
vitro and in vivo studies.

Table 1: In Vitro Efficacy of O-1602

. Concentration
Cancer Type Cell Line(s) Effect Reference
Range

Decreased cell
Colon Cancer HT-29, SW480 viability, induced 0.1-10 uMm [71[5]

apoptosis

Decreased cell
viability, induced 2 uM [3][8]
apoptosis

Taxol-Resistant MDA-MB-231,
Breast Cancer MCF-7
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Table 2: In Vivo Efficacy of O-1602

. Treatment o
Cancer Model Animal Model . Key Findings Reference
Regimen
- 50% reduction in
Colitis- )
) 3 mg/kg, i.p., 12 tumor area, 30%
Associated Mouse o [71[5]
doses reduction in
Colon Cancer o
tumor incidence
) i Significant
Taxol-Resistant Zebrafish o
2 uM reduction in [3][8]
Breast Cancer Xenograft

tumor growth

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of O-1602 on cancer cell viability.

Click to download full resolution via product page

Caption: General workflow for an MTT assay.

Materials:

e Cancer cell lines (e.g., HT-29, SW480, MDA-MB-231, MCF-7)

o Complete culture medium

e 96-well plates

e 0-1602 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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e Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and
16% SDS)

e Microplate reader
Procedure:

o Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100
uL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

o Treatment: Prepare serial dilutions of O-1602 in culture medium. Remove the existing
medium from the wells and add 100 pL of the O-1602 dilutions. Include vehicle control wells
(medium with DMSO).

¢ Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C, or
until a purple precipitate is visible.

e Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol provides a general framework for assessing protein expression changes in
response to O-1602 treatment.

Materials:
e Cancer cell lines
e 0-1602

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-PCNA, anti-pSTATS3, anti-pNFkB p65, anti-p53, anti-BAX, anti-
[-actin)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Lysis: Treat cells with O-1602 for the desired time, then lyse the cells in lysis buffer.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
o SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

» Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane and detect the protein bands using a chemiluminescent
substrate and an imaging system.
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e Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin).

In Vivo Colitis-Associated Colon Cancer Model

This protocol is based on the azoxymethane (AOM) and dextran sodium sulfate (DSS) model in
mice.[6][10]

Animals:

e Male C57BL/6 mice (6-8 weeks old)
Reagents:

o Azoxymethane (AOM)

e Dextran sodium sulfate (DSS)

e 0-1602

Procedure:

o Tumor Induction: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg). One
week later, provide 2% DSS in the drinking water for 7 days.

e 0-1602 Treatment: Following the DSS treatment, begin i.p. injections of O-1602 (3 mg/kg) or
vehicle every other day for a total of 12 injections.[6]

e Monitoring: Monitor the mice for body weight changes and signs of colitis.

o Endpoint Analysis: At the end of the study (e.g., 10 weeks after AOM injection), sacrifice the
mice and collect the colons.

e Tumor Assessment: Count and measure the tumors in the colon.

» Histological and Molecular Analysis: Process the colon tissue for histological analysis and for
molecular analyses such as Western blotting or immunohistochemistry for markers of
proliferation and apoptosis.
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Conclusion

0-1602 represents a promising pharmacological tool and a potential therapeutic lead for the
treatment of various cancers. Its unique mechanism of action, primarily through the GPR55
receptor, offers a novel approach to inhibiting cellular proliferation and inducing apoptosis in
cancer cells. The data summarized in this guide highlight the consistent anti-tumor effects of O-
1602 across different cancer models. The detailed experimental protocols provided herein
should serve as a valuable resource for researchers aiming to further elucidate the therapeutic
potential of O-1602 and to develop novel anti-cancer strategies targeting the GPR55 signaling
pathway. Further research is warranted to fully understand the intricate signaling networks
modulated by O-1602 and to translate these preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute
arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Arole for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility
in mice - PMC [pmc.ncbi.nim.nih.gov]

¢ 3. The orphan G protein-coupled receptor GPR55 promotes cancer cell proliferation via ERK
- PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. greenleafmc.ca [greenleafmc.ca]

¢ 5. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and
Proliferation Regulation in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. 0-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer
through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

e 7.0-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer
through multiple mechanisms - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 8. Orphan G protein receptor GPR55 as an emerging target in cancer therapy and
management - PMC [pmc.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15607150?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/21683763/
https://pubmed.ncbi.nlm.nih.gov/21683763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677091/
https://pubmed.ncbi.nlm.nih.gov/20818416/
https://pubmed.ncbi.nlm.nih.gov/20818416/
https://greenleafmc.ca/wp-content/uploads/2019/10/Breast-Cancer-Research.pdf
https://pubmed.ncbi.nlm.nih.gov/36982628/
https://pubmed.ncbi.nlm.nih.gov/36982628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3529923/
https://pubmed.ncbi.nlm.nih.gov/22965195/
https://pubmed.ncbi.nlm.nih.gov/22965195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3706254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3706254/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 9. Activation of the orphan receptor GPR55 by lysophosphatidylinositol promotes metastasis
in triple-negative breast cancer - PMC [pmc.ncbi.nim.nih.gov]

e 10. Murine Model for Colitis-Associated Cancer of the Colon - PMC [pmc.ncbi.nim.nih.gov]

o To cite this document: BenchChem. [O-1602: A Novel Modulator of Cellular Proliferation].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b15607150/docs#0-1602-a-novel-modulator-of-
cellular-proliferation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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